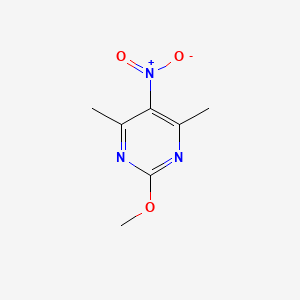
2-メトキシ-4,6-ジメチル-5-ニトロピリミジン
概要
説明
2-Methoxy-4,6-dimethyl-5-nitropyrimidine is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.165 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of methoxy, dimethyl, and nitro functional groups attached to the pyrimidine ring.
科学的研究の応用
2-Methoxy-4,6-dimethyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound has a predicted boiling point of 316.0±34.0 °C and a density of 1.269±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Pyrimidine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine typically involves the nitration of 2-methoxy-4,6-dimethylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
化学反応の分析
Types of Reactions
2-Methoxy-4,6-dimethyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-methoxy-4,6-dimethyl-5-aminopyrimidine.
Oxidation: Formation of 2-methoxy-4,6-dicarboxy-5-nitropyrimidine.
類似化合物との比較
Similar Compounds
2-Methoxy-4,6-dimethylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Contains hydroxyl groups instead of methoxy, affecting its solubility and reactivity.
4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Has methoxy groups at different positions, influencing its chemical properties.
Uniqueness
2-Methoxy-4,6-dimethyl-5-nitropyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-methoxy-4,6-dimethyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLDTEBEKUVBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
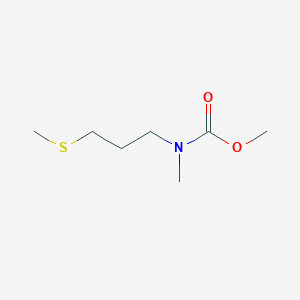

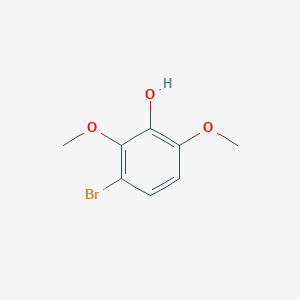
![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)
![N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
amine](/img/structure/B2399934.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)


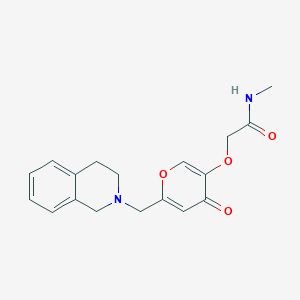
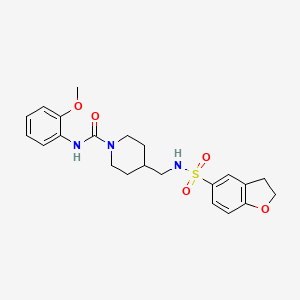
![[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2399945.png)

